molecular formula C7H18Cl2N2 B2800284 (R)-2-Ethyl-1-methylpiperazine dihydrochloride CAS No. 1777817-32-9

(R)-2-Ethyl-1-methylpiperazine dihydrochloride

Cat. No.: B2800284
CAS No.: 1777817-32-9
M. Wt: 201.14
InChI Key: NFSYLRGPJQKESC-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Ethyl-1-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethyl-1-methylpiperazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ®-2-Ethyl-1-methylpiperazine dihydrochloride may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethyl-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for hydrogenation, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of ®-2-Ethyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Ethyl-1-methylpiperazine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its interactions with biological targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

(2R)-2-ethyl-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSYLRGPJQKESC-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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